molecular formula C9H6BrNO2 B12303574 6-bromo-4-hydroxy-6H-quinolin-2-one

6-bromo-4-hydroxy-6H-quinolin-2-one

Cat. No.: B12303574
M. Wt: 240.05 g/mol
InChI Key: LCTRDBWBMYLPJY-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxy-6H-quinolin-2-one is a heterocyclic compound with the molecular formula C9H6BrNO2. This compound belongs to the quinolinone family, which is known for its diverse biological and pharmacological activities. The presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position makes this compound unique and significant in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-hydroxy-6H-quinolin-2-one typically involves the bromination of 4-hydroxyquinolin-2-one. One common method includes the reaction of 4-hydroxyquinolin-2-one with bromine in an acidic medium. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-hydroxy-6H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-4-hydroxy-6H-quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-4-hydroxy-6H-quinolin-2-one involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . Additionally, the compound can interact with other cellular pathways, contributing to its broad-spectrum biological activities .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-4-hydroxy-6H-quinolin-2-one is unique due to the presence of both a bromine atom and a hydroxyl group, which confer specific chemical reactivity and biological properties. This combination makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

6-bromo-4-hydroxy-6H-quinolin-2-one

InChI

InChI=1S/C9H6BrNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-5,12H

InChI Key

LCTRDBWBMYLPJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C=C(C2=CC1Br)O

Origin of Product

United States

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